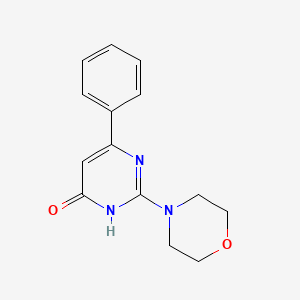
2-morpholino-6-phenyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholino-6-phenyl-4(3H)-pyrimidinone is a heterocyclic compound that features a morpholine ring and a phenyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-6-phenyl-4(3H)-pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-phenylpyrimidin-4-one with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-morpholino-6-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The morpholine or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinones.
Scientific Research Applications
2-morpholino-6-phenyl-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-morpholino-6-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-morpholino-6-phenyl-4(3H)-pyrimidinone can be compared with other similar compounds, such as:
2-morpholino-6-phenyl-4H-pyran-4-one: This compound has a similar structure but features a pyran ring instead of a pyrimidinone core.
2-morpholino-6-phenyl-4-(trifluoromethyl)nicotinonitrile: This compound includes a trifluoromethyl group and a nitrile functional group, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
6068-45-7 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-morpholin-4-yl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15N3O2/c18-13-10-12(11-4-2-1-3-5-11)15-14(16-13)17-6-8-19-9-7-17/h1-5,10H,6-9H2,(H,15,16,18) |
InChI Key |
AWTRFGBAOOYGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11032020.png)
![1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one](/img/structure/B11032025.png)
![N-{3-Methyl-4-oxo-3H4H5H6H7H8H9H-cyclohepta[D]pyrimidin-7-YL}prop-2-enamide](/img/structure/B11032030.png)
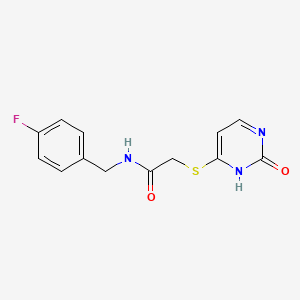
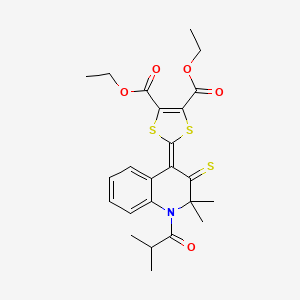
![2-[(4,8-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11032047.png)
![[6-{[4-amino-6-(chloromethyl)-1,3,5-triazin-2-yl]amino}-4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B11032052.png)
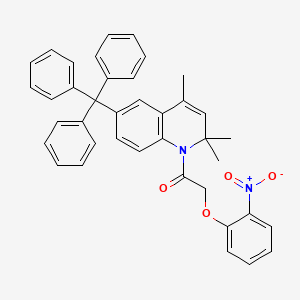
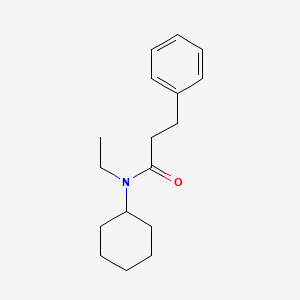
![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B11032074.png)
![1-[(4-Fluorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11032078.png)
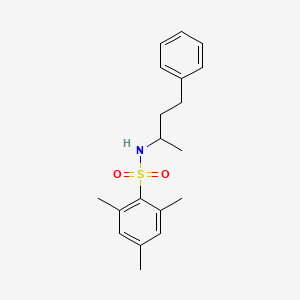
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11032104.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11032106.png)
